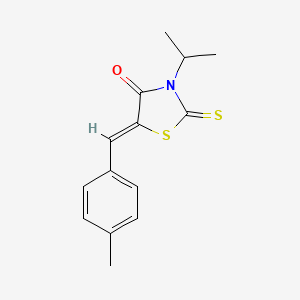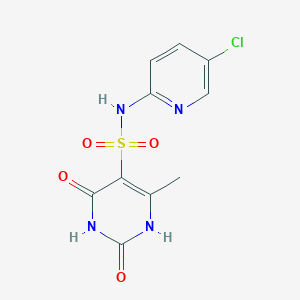![molecular formula C16H25NO2 B6029249 2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6029249.png)
2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol, also known as MPPE, is a chemical compound that has been the subject of extensive scientific research. MPPE is a piperidine derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience. In
作用机制
The mechanism of action of 2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol is not fully understood, but it is thought to involve modulation of the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of extracellular neurotransmitter and enhanced neurotransmission. This compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including modulation of neurotransmitter release and uptake, and modulation of ion channel activity. This compound has been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine, leading to enhanced neurotransmission. This compound has also been shown to modulate the activity of ion channels, leading to changes in cellular excitability and synaptic transmission.
实验室实验的优点和局限性
2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol has several advantages as a tool for scientific research. It is relatively easy to synthesize, and its effects on neurotransmitter release and uptake are well-documented. This compound can be used to investigate the role of the piperidine moiety in the pharmacological activity of various compounds, and its effects on behavior and cognition make it a valuable tool for investigating the mechanisms underlying drug addiction and withdrawal.
However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to have a range of effects on the central nervous system, and its effects on neurotransmitter release and uptake may be difficult to interpret in the context of complex neural circuits. Additionally, the use of this compound in animal models may not accurately reflect the effects of the compound in humans.
未来方向
There are several future directions for research on 2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol. One area of interest is the development of more selective and potent derivatives of this compound that can be used to investigate the role of the piperidine moiety in the pharmacological activity of various compounds. Another area of interest is the use of this compound in combination with other drugs to investigate the mechanisms underlying drug addiction and withdrawal. Finally, the use of this compound in human studies may provide valuable insights into the effects of the compound on behavior and cognition, and its potential as a therapeutic agent.
合成方法
The synthesis method of 2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol involves the reaction of 4-methoxy-3-methylbenzylamine with ethylene oxide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis of this compound has been well-documented in the scientific literature and is considered to be a relatively straightforward process.
科学研究应用
2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol has been widely used in scientific research as a tool to investigate the role of the piperidine moiety in the pharmacological activity of various compounds. It has been shown to have a range of effects on the central nervous system, including modulation of neurotransmitter release and uptake, and modulation of ion channel activity. This compound has also been used to investigate the mechanisms underlying drug addiction and withdrawal, as well as the effects of various drugs on behavior and cognition.
属性
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-13-11-14(6-7-16(13)19-2)12-17-9-4-3-5-15(17)8-10-18/h6-7,11,15,18H,3-5,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTIZXLDVRLEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCCCC2CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6029170.png)

![3-methyl-4-(2-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029176.png)
![N-allyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinecarboxamide](/img/structure/B6029184.png)
![ethyl 2-[(3-chlorophenyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029192.png)
![3-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6029200.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B6029205.png)

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6029242.png)
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol](/img/structure/B6029262.png)
![methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate](/img/structure/B6029267.png)

![N-(diphenylmethyl)-2-[(4-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B6029277.png)
![1-cyclohexyl-N-[2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029281.png)